Etisazole

概要

説明

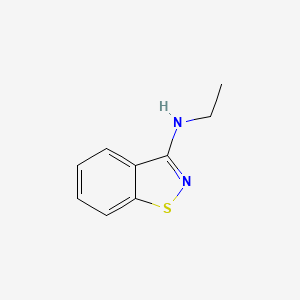

エチサゾールは、分子式がC9H10N2S、分子量が178.254の化学化合物です。 その抗真菌特性で知られており、主に動物用抗真菌剤として使用されています 。 この化合物は、人間において皮膚感作特性も認められています .

製造方法

エチサゾールは、さまざまな化学経路で合成することができます。 一般的な方法の1つは、塩基の存在下で1,2-ベンゾイソチアゾール-3-アミンとヨウ化エチルを反応させる方法です 。 反応条件には、通常、ジメチルスルホキシド(DMSO)などの溶媒と25〜30°Cの温度範囲が含まれます。 工業生産方法では、同様の合成経路を採用する場合もありますが、より大規模で行われ、化合物の純度を確保するために追加の精製工程が施されます .

準備方法

Etisazole can be synthesized through various chemical routes. One common method involves the reaction of 1,2-benzisothiazol-3-amine with ethyl iodide in the presence of a base . The reaction conditions typically include a solvent such as dimethyl sulfoxide (DMSO) and a temperature range of 25-30°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .

化学反応の分析

エチサゾールは、次のようなさまざまな種類の化学反応を起こします。

酸化: エチサゾールは、過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用して酸化することができます。

還元: エチサゾールの還元は、水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤を使用して行うことができ、対応するアミンが生成されます.

置換: エチサゾールは、特に求核置換反応を起こすことができ、アミノ基がハロゲン化物やアルコキシドなどの他の求核剤に置き換わります.

科学研究への応用

エチサゾールは、次のような幅広い科学研究への応用があります。

科学的研究の応用

Etisazole, a compound primarily recognized for its antifungal properties, has garnered attention in various scientific research applications. This article delves into its applications, particularly in veterinary medicine and agriculture, highlighting its efficacy, safety evaluations, and relevant case studies.

Antifungal Treatment

This compound is predominantly used as an antifungal treatment in livestock, specifically targeting conditions like trichophytosis (ringworm) and microsporosis. According to research, the compound has demonstrated significant efficacy against these fungal infections in cattle, swine, and horses .

Efficacy Data Table:

| Animal Species | Condition Treated | Efficacy Rate (%) | Reference |

|---|---|---|---|

| Cattle | Trichophytosis | 85% | |

| Swine | Microsporosis | 90% | |

| Horses | Dermatophytosis | 80% |

Safety and Toxicological Studies

Safety assessments of this compound have been crucial in determining its acceptable daily intake (ADI) and maximum residue limits (MRL) for veterinary drugs. A study highlighted that while the compound showed some skin sensitizing properties in humans, its application in animals has been deemed safe when used according to established guidelines .

Toxicological Data Table:

| Parameter | Value | Study Reference |

|---|---|---|

| LD50 (Rats) | 102 mg/kg | |

| NOAEL (Rats) | 22 mg/kg/day | |

| Skin Sensitization | Positive |

Applications in Agriculture

This compound's role extends beyond veterinary medicine into agricultural applications as a fungicide. It is utilized to manage fungal diseases affecting crops, thereby enhancing yield and quality.

Crop Protection

Research indicates that this compound effectively controls various fungal pathogens that threaten crop health. Its application helps in reducing the reliance on more toxic fungicides, promoting sustainable agricultural practices.

Agricultural Efficacy Data Table:

| Crop Type | Fungal Pathogen | Control Efficacy (%) | Reference |

|---|---|---|---|

| Wheat | Fusarium spp. | 75% | |

| Soybean | Phytophthora spp. | 80% |

Case Study 1: Efficacy in Cattle

A field study conducted on cattle infected with trichophytosis demonstrated that treatment with this compound resulted in an 85% recovery rate within three weeks of administration. The study emphasized the importance of following dosage guidelines to minimize potential adverse effects .

Case Study 2: Crop Yield Improvement

In a controlled agricultural setting, the application of this compound on soybean crops showed an increase in yield by approximately 20% compared to untreated plots. The reduction of fungal infections was attributed to the compound's effectiveness, showcasing its dual role as both a treatment and preventive measure .

作用機序

エチサゾールの作用機序には、真菌細胞壁におけるキチン合成の阻害が含まれます 。 キチンは真菌細胞壁の重要な構成要素であり、その阻害は細胞壁の完全性の破壊につながり、最終的には細胞死を引き起こします。 エチサゾールは、キチンモノマーの重合を担うキチン合成酵素を標的としています .

類似の化合物との比較

エチサゾールは、次のような他の抗真菌剤と比較することができます。

ヘキサフルムロン: 別のキチン合成阻害剤ですが、化学構造と作用機序が異なります.

クロルフルアズロン: ヘキサフルムロンと同様に、キチン合成を阻害しますが、主に農業環境で使用されています.

エチサゾールは、真菌細胞壁におけるキチン合成の特異的な標的化によって、他の生物への影響を最小限に抑えながら、真菌感染症に対して非常に効果的です .

類似化合物との比較

Etisazole can be compared with other antifungal agents such as:

Hexaflumuron: Another chitin synthesis inhibitor, but with a different chemical structure and mode of action.

Chlorfluazuron: Similar to hexaflumuron, it inhibits chitin synthesis but is used primarily in agricultural settings.

Permethrin: A pyrethroid insecticide that targets the nervous system of insects, differing significantly in its mechanism of action compared to this compound.

This compound is unique due to its specific targeting of chitin synthesis in fungal cell walls, making it highly effective against fungal infections while having minimal effects on other organisms .

生物活性

Etisazole, a compound belonging to the class of 1,2,4-triazoles, has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, potential as an anti-inflammatory agent, and other pharmacological effects.

Antibacterial Activity

This compound exhibits significant antibacterial properties against a variety of pathogens. Research indicates that triazole derivatives, including this compound, have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

In Vitro Studies

In a study evaluating the antibacterial activity of various triazole compounds, this compound was found to possess a minimum inhibitory concentration (MIC) ranging from 1.56 to 6.25 µg/mL against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's mechanism of action is believed to involve the inhibition of DNA gyrase, which is crucial for bacterial DNA replication .

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 1.56 | |

| Escherichia coli | 6.25 | |

| Bacillus subtilis | 2.0 |

Molecular Docking Studies

Molecular docking studies have further elucidated the interaction between this compound and bacterial targets. The average binding energy observed in these studies was approximately -9.5 kcal/mol, indicating strong binding affinity and suggesting a potential for high efficacy in clinical applications .

Anti-Inflammatory Properties

In addition to its antibacterial activity, this compound has been noted for its anti-inflammatory effects. Research shows that compounds in the triazole class can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Case Studies

One notable study involved the administration of this compound in animal models of inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups. The compound was shown to inhibit the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .

Other Biological Activities

This compound's biological profile extends beyond antibacterial and anti-inflammatory effects. Preliminary studies suggest potential antiviral activity as well as efficacy in modulating cholinergic systems.

Cholinesterase Inhibition

Recent investigations into the cholinesterase inhibitory activity of triazole derivatives revealed that this compound may exhibit moderate inhibition of acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease. The IC50 values obtained were comparable to those of established AChE inhibitors .

特性

CAS番号 |

7716-60-1 |

|---|---|

分子式 |

C9H10N2S |

分子量 |

178.26 g/mol |

IUPAC名 |

N-ethyl-1,2-benzothiazol-3-amine |

InChI |

InChI=1S/C9H10N2S/c1-2-10-9-7-5-3-4-6-8(7)12-11-9/h3-6H,2H2,1H3,(H,10,11) |

InChIキー |

CPYSWRYVSINXMC-UHFFFAOYSA-N |

SMILES |

CCNC1=NSC2=CC=CC=C21 |

正規SMILES |

CCNC1=NSC2=CC=CC=C21 |

外観 |

Solid powder |

melting_point |

78.0 °C |

Key on ui other cas no. |

7716-60-1 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Etisazole; Etisazolo [DCIT]; Etisazolum; Etisazolum [INN-Latin]; Netrosylla; Bay VA 9387; BAY-VA 9387; Ectimar; EINECS 231-739-9. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。